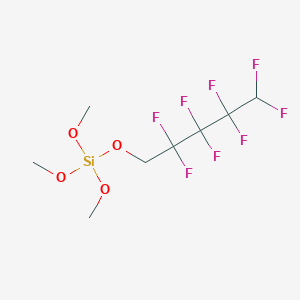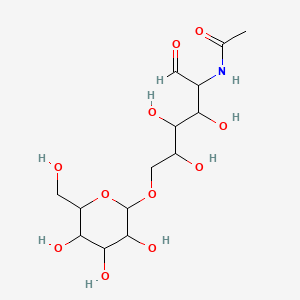
N,N-Dimethyl-D-glucosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-D-glucosamine is a derivative of glucosamine, an amino sugar that plays a crucial role in the biosynthesis of glycosaminoglycans, which are essential components of cartilage This compound is characterized by the presence of two methyl groups attached to the nitrogen atom of the glucosamine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyl-D-glucosamine can be synthesized through the methylation of D-glucosamine. One common method involves the reaction of D-glucosamine with formaldehyde and formic acid, followed by reduction with sodium borohydride. This process results in the formation of this compound with high yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes. For instance, the reaction of D-glucosamine with dimethyl sulfate in the presence of a base such as sodium hydroxide can yield this compound. This method is scalable and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-D-glucosamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound N-oxide.
Reduction: Reduction reactions can yield derivatives with altered functional groups.
Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: A range of substituted glucosamine derivatives.
Scientific Research Applications
N,N-Dimethyl-D-glucosamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: It serves as a precursor for the synthesis of glycosaminoglycans, which are vital for cellular functions.
Medicine: It has potential therapeutic applications in the treatment of osteoarthritis and other joint-related disorders.
Industry: It is used in the production of biocompatible materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of N,N-Dimethyl-D-glucosamine involves its role as a precursor for glycosaminoglycans. These glycosaminoglycans are essential for maintaining the structural integrity of cartilage and other connective tissues. The compound interacts with specific enzymes and receptors involved in the biosynthesis of glycosaminoglycans, thereby promoting their production and enhancing joint health .
Comparison with Similar Compounds
D-Glucosamine: A naturally occurring amino sugar that serves as a precursor for glycosaminoglycans.
N-Acetyl-D-glucosamine: A derivative of glucosamine with an acetyl group attached to the nitrogen atom.
N,N-Dimethylglycine: A compound with similar structural features but different biological functions
Uniqueness: N,N-Dimethyl-D-glucosamine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Unlike D-glucosamine and N-acetyl-D-glucosamine, the dimethylated form exhibits enhanced stability and solubility, making it suitable for various applications in medicine and industry .
Properties
Molecular Formula |
C8H17NO5 |
|---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
2-(dimethylamino)-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C8H17NO5/c1-9(2)5(3-10)7(13)8(14)6(12)4-11/h3,5-8,11-14H,4H2,1-2H3 |
InChI Key |
XGTOSDKCLWLMAC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B12064063.png)
![Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide](/img/structure/B12064072.png)



![5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12064092.png)






![N,N-diethyl-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12064137.png)

